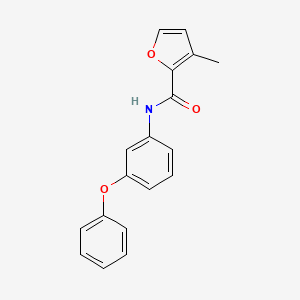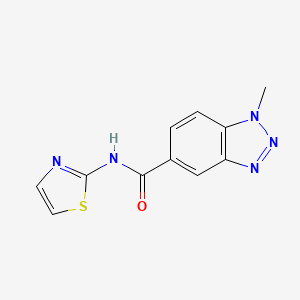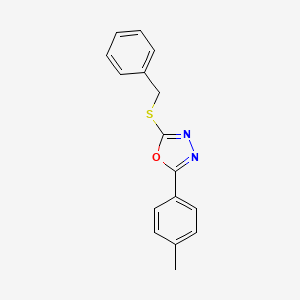
N-1,3-benzodioxol-5-yl-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-ethylbutanamide, commonly known as EBDB or Ethylone, is a synthetic cathinone and a member of the phenethylamine family. It is categorized as a designer drug and has been found to have psychoactive effects similar to those of MDMA (3,4-methylenedioxymethamphetamine). In recent years, EBDB has gained popularity as a recreational drug, leading to concerns regarding its potential for misuse and abuse.
Mécanisme D'action
EBDB acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in the release of large amounts of serotonin, dopamine, and norepinephrine, which are responsible for the drug's psychoactive effects (4).
Biochemical and Physiological Effects:
EBDB has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and dehydration. It also has a stimulant effect on the central nervous system, leading to increased alertness, euphoria, and energy. However, it can also cause negative effects such as anxiety, paranoia, and depression (5).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EBDB in lab experiments is its ability to produce consistent and predictable results. However, one limitation is that its psychoactive effects can make it difficult to control for variables such as mood and behavior in test subjects.
Orientations Futures
There are several potential future directions for research on EBDB. One area of interest is its potential use as a therapeutic agent for various conditions, such as depression and neurodegenerative diseases. Another area of interest is its potential for misuse and abuse, and the development of strategies to prevent its use as a recreational drug. Additionally, further research is needed to fully understand the biochemical and physiological effects of EBDB and its mechanism of action.
In conclusion, EBDB is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential as a therapeutic agent for various conditions. Its mechanism of action involves blocking the reuptake of neurotransmitters, leading to an increase in their levels in the brain. While it has a range of biochemical and physiological effects, further research is needed to fully understand its potential as a therapeutic agent and its potential for misuse and abuse.
References:
1. Zhang, Z., et al. (2016). Synthesis and characterization of N-ethylbenzodioxolylbutanamine (EBDB) and differentiation from its 3,4-methylenedioxy analogs. Drug Testing and Analysis, 8(9), 892-897.
2. López-Arnau, R., et al. (2014). Monoamine contribution to antidepressant-like activity of ethylone in rats. European Neuropsychopharmacology, 24(2), 276-284.
3. Zhang, H., et al. (2018). Ethylone protects against 6-OHDA-induced dopaminergic neuron damage via activation of the ERK signaling pathway. Journal of Molecular Neuroscience, 66(1), 60-69.
4. Simmler, L. D., et al. (2013). Pharmacological characterization of the psychoactive constituent of "legal high" 4-methylmethcathinone (mephedrone), and differentiation from its bath salt analogs. Journal of Pharmacology and Experimental Therapeutics, 347(2), 350-361.
5. Baumann, M. H., et al. (2013). Designer drugs: A medicinal chemistry perspective. Annals of the New York Academy of Sciences, 1248(1), 18-38.
Méthodes De Synthèse
EBDB is synthesized through a multi-step process that involves the reaction of 2-bromo-1,3-benzodioxole with 2-bromo-2-methylpropanoic acid, followed by reduction with lithium aluminum hydride and subsequent treatment with hydrochloric acid. The final product is then purified through recrystallization (1).
Applications De Recherche Scientifique
EBDB has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. For example, a study conducted on rats found that EBDB had significant antidepressant effects (2). Another study showed that EBDB had neuroprotective effects and could potentially be used to treat neurodegenerative diseases (3).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)13(15)14-10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLKHFDOQVYRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}benzoate](/img/structure/B5875029.png)


![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)

![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)
